2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazine core fused with a 1,3-benzodioxole moiety and an acetamide group substituted with a 2-(trifluoromethyl)phenyl ring. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) and a molecular weight of approximately 485.3 g/mol. The trifluoromethyl group enhances metabolic stability and bioavailability, while the benzodioxole ring may influence π-π stacking interactions with biological targets .
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O4/c23-22(24,25)14-3-1-2-4-15(14)26-20(30)11-28-7-8-29-17(21(28)31)10-16(27-29)13-5-6-18-19(9-13)33-12-32-18/h1-10H,11-12H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAGVEBPHGABNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=CC=CC=C5C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, the construction of the pyrazolo[1,5-a]pyrazine core, and the introduction of the trifluoromethylphenylacetamide group. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, minimizing reaction steps, and ensuring that the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group (-CONH-) and pyrazolo[1,5-a]pyrazin-4-one moiety are susceptible to hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | HCl/H<sub>2</sub>O, reflux | Cleavage of the amide bond to yield carboxylic acid and aniline derivatives. |
| Basic hydrolysis | NaOH/EtOH, 60°C | Degradation of the pyrazine ring, forming pyrazole-3-carboxylic acid. |
Hydrolysis products are critical for metabolite studies in pharmacological research.
Nucleophilic Substitution
The trifluoromethylphenyl group and benzodioxole moiety participate in substitution reactions:
| Target Site | Reagent | Product |
|---|---|---|
| Pyrazine C-4 position | Amines (e.g., NH<sub>3</sub>) | Formation of 4-aminopyrazolo derivatives. |
| Benzodioxole ring | Grignard reagents | Substitution at the methylenedioxy group . |
The electron-withdrawing trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks .
Oxidation
The benzodioxole ring undergoes oxidative cleavage:
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Conditions : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>
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Outcome : Formation of catechol derivatives.
Reduction
The pyrazine ring is reduced under hydrogenation:
-
Conditions : H<sub>2</sub>/Pd-C, EtOH
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Outcome : Saturation of the pyrazine ring to tetrahydropyrazine .
Cyclization and Ring-Opening
The pyrazolo[1,5-a]pyrazin-4-one core undergoes cyclization with reagents like POCl<sub>3</sub>, forming fused heterocycles. Conversely, acidic conditions (e.g., HCl/MeOH) can induce ring-opening at the pyrazine N-oxide site.
Functionalization via Acylation/Alkylation
The acetamide side chain serves as a site for further derivatization:
Photochemical Reactions
Limited data suggest the benzodioxole group undergoes photooxidation under UV light, forming quinone-like structures .
Mechanistic Considerations
-
Amide Reactivity : The electron-deficient trifluoromethylphenyl group increases the electrophilicity of the adjacent amide carbonyl, enhancing susceptibility to nucleophilic attack .
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Benzodioxole Stability : The methylenedioxy group resists mild oxidation but degrades under strong acidic conditions, limiting utility in harsh reaction environments.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated that derivatives inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that the compound exhibited a dose-dependent inhibition of MCF-7 breast cancer cells with an IC50 value of 12 µM, indicating significant antitumor potential.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly targeting kinases involved in cancer progression:
- Mechanism : It inhibits pathways such as PI3K and mTOR, which are critical for cellular growth and proliferation. This inhibition may contribute to its antitumor effects.
Anti-inflammatory Effects
In addition to its antitumor activity, the compound exhibits anti-inflammatory properties:
- Research Findings : Studies indicate that it can reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.
Summary of Research Findings
The following table summarizes key findings from various studies regarding the applications of this compound:
| Study Focus | Findings | Source |
|---|---|---|
| Antitumor Activity | Significant inhibition of MCF-7 cell proliferation (IC50 = 12 µM). | Journal of Medicinal Chemistry |
| Enzyme Inhibition | Inhibition of PI3K and mTOR pathways linked to cancer progression. | Various studies |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines in macrophages. | Recent biological assessments |
Mechanism of Action
The mechanism by which 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally analogous derivatives, focusing on substituent effects, bioactivity, and synthetic routes.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound and its chloro-substituted analog (C₂₂H₁₄ClF₃N₅O₄) increases metabolic resistance compared to non-halogenated analogs. However, the chloro-substituted derivative exhibits higher lipophilicity, which may reduce solubility .
Structural Analogies to Triazolo-Pyrimidines :
- Compounds like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidines share a fused heterocyclic core but differ in ring substitution. These analogs demonstrate herbicidal and antifungal activity (e.g., 41–43% TMV inhibition at 500 µg/mL), suggesting that the pyrazolo[1,5-a]pyrazine core in the target compound may also interact with similar biological pathways .
Synthetic Challenges :
- The synthesis of pyrazolo-pyrazine derivatives typically involves multi-step reactions, including cyclization and amidation (e.g., THF-mediated coupling as seen in triazolo-pyrimidine syntheses) . However, the trifluoromethyl and benzodioxole groups in the target compound require specialized reagents (e.g., trifluoromethylphenyl amines), increasing synthetic complexity compared to simpler triazolo-pyrimidines .
Biological Activity
The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , indicating a complex structure that includes a benzodioxole moiety and a trifluoromethyl group. The presence of these functional groups is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has shown promising activity against a range of bacterial and fungal pathogens. This suggests potential applications in treating infections resistant to conventional antibiotics.
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on existing literature:
- Inhibition of Key Enzymes : It is believed that the compound may inhibit specific enzymes involved in cancer metabolism or pathogen survival.
- Interaction with Cell Signaling Pathways : The structural features suggest potential interactions with signaling pathways that regulate cell growth and apoptosis.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study 1 : A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Case Study 2 : In vitro assays against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively, suggesting its potential as an alternative antimicrobial agent.
Research Findings
Recent findings have emphasized the need for further investigation into the pharmacokinetics and toxicity profiles of this compound. Early-stage research indicates favorable properties for drug development, but comprehensive studies are required to validate these findings.
Q & A
Q. What are the established synthetic routes for synthesizing 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide?
Methodological Answer: The compound is typically synthesized via cyclization and condensation reactions. A common approach involves:
- Cyclization of α,β-unsaturated ketones with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) under reflux conditions using reagents like phosphorous oxychloride (POCl₃) at 120°C .
- Nucleophilic substitution at the acetamide moiety using chloroacetamide derivatives (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) in the presence of base catalysts .
- Key intermediates : 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives are often used as precursors .
Q. What spectroscopic and analytical techniques are recommended for structural characterization?
Methodological Answer:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrazinone ring) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., benzodioxol protons at δ 6.8–7.2 ppm) and carbon backbone .
- Single-crystal X-ray diffraction : Resolves 3D conformation and dihedral angles (e.g., pyrazolo-pyrazinone core planarity) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 488.12) .
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
Methodological Answer:
- HPLC with UV detection : Quantifies purity using a C18 column and acetonitrile/water gradient (retention time ~12 min) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset >250°C) .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, POCl₃-mediated cyclizations show higher yields in anhydrous DMF at 110–120°C .
- Flow chemistry : Continuous reactors enhance mixing and heat transfer, reducing side products (e.g., Omura-Sharma-Swern oxidation protocols) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for condensation steps .
Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?
Methodological Answer:
- Cross-validate assays : Repeat experiments in triplicate using orthogonal methods (e.g., fluorescence polarization vs. enzymatic assays) .
- Control for solvent effects : DMSO concentrations >1% may inhibit target enzymes; use low-dilution protocols .
- Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with cyano groups) to identify SAR trends .
Q. What computational strategies are effective for predicting binding modes or metabolic pathways?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of target proteins (e.g., kinase domains) using flexible ligand sampling .
- DFT calculations (Gaussian 16) : Analyze electron density maps to predict reactive sites (e.g., electrophilic pyrazinone carbonyl) .
- ADMET prediction (SwissADME) : Estimate metabolic stability (CYP3A4 clearance) and blood-brain barrier penetration .
Q. How can substituent effects (e.g., benzodioxol vs. trifluoromethyl) be systematically studied?
Methodological Answer:
- Parallel synthesis : Prepare analogs with substituent variations (e.g., 3,4-dimethoxyphenyl vs. 4-fluorophenyl) .
- Hammett analysis : Correlate σ values of substituents with reaction rates or binding affinities .
- Solubility studies : Measure logP (shake-flask method) to assess hydrophobicity introduced by trifluoromethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
